molecular formula C3Cl3NO2 B151557 Trichloroacetyl isocyanate CAS No. 3019-71-4

Trichloroacetyl isocyanate

Cat. No. B151557
CAS RN: 3019-71-4
M. Wt: 188.39 g/mol
InChI Key: GRNOZCCBOFGDCL-UHFFFAOYSA-N
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Description

Trichloroacetyl isocyanate (TAI) is a chemical compound that has been extensively studied due to its reactivity and utility in various organic synthesis processes. It is known to react with a range of substrates, including alcohols, phenylacetylenes, dienes, and pyridine derivatives, to form a variety of products such as oxadiazoles, oxazinones, azetidinones, and β-lactams .

Synthesis Analysis

TAI has been utilized in the synthesis of complex molecules. For instance, it has been used in a three-component reaction with benzoic acid derivatives and (N-isocyanimino)triphenylphosphorane to produce 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives in high yields under mild conditions . Additionally, TAI reacts with 1,2-phenylenediamine derivatives to afford N-(1H-benzimidazol-2-yl)acetamide derivatives, also in excellent yields .

Molecular Structure Analysis

The molecular structure of TAI has been investigated using ab initio MP2 and density functional B3LYP calculations. The molecule predominantly exists in the cis-cis conformation, with the steric hindrance between the halomethyl group and the nitrogen lone-pair favoring a staggered configuration for the chlorine atom. Conjugation effects favor a planar configuration for the C=O and NCO groups .

Chemical Reactions Analysis

TAI is known for its cycloaddition reactions. It undergoes [2+2] and [4+2] cycloadditions with glycals, leading to a mixture of cycloadducts . With 1,3-dienes, TAI reacts by a 1,2-cycloaddition mechanism to form 2-azetidinone derivatives . Moreover, it reacts with arylacetylenes to form 1,3-oxazin-4-one derivatives . These reactions are influenced by factors such as pressure, temperature, and the electronic effects of substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of TAI and its derivatives have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectroscopy. For example, TAI derivatives have been analyzed by 1H NMR spectroscopy, revealing characteristic imidic NH resonances . The vibrational infrared and Raman spectra of TAI have been studied, and the vibrational wavenumbers were computed, providing insights into the potential energy distributions among the normal modes of the molecule .

Scientific Research Applications

Characterization of Polymeric Materials

Trichloroacetyl isocyanate (TAI) plays a crucial role in the analysis of polymeric materials. For instance, it is used for characterizing polyethylene terephthalate (PET) end-groups, providing insights into the chemical aging of PET vascular prostheses by determining the concentrations of hydroxyl and carboxyl end-group and, consequently, the macromolecular weight. This characterization is pivotal for understanding the deterioration of materials and is validated through complementary techniques like chemical titration and viscosimetric methods (Chaouch et al., 2009).

Spectroscopic Analysis

In spectroscopy, TAI is utilized to mark hydroxyl and carboxyl groups, enabling the quantitative assessment of the ratio between these groups in complex mixtures of hydroxy fatty acids through 1H nuclear magnetic resonance (NMR) spectroscopy. This accurate determination is vital for the correct utilization of suberin monomers in polymerization reactions to form aliphatic polyesters (Sousa et al., 2009).

Synthetic Organic Chemistry

TAI is also instrumental in synthetic organic chemistry. It facilitates the transformation of trichloroacetamide into isocyanate, which is then captured by various alcohols to form carbamates, showcasing the versatility and scope of TAI in chemical transformations (Nishikawa et al., 2006). Additionally, TAI is used in the synthesis of aryl (trichloroacetyl)carbamate derivatives from phenol or naphthol derivatives, a reaction that proceeds smoothly and cleanly at room temperature, producing products in excellent yields without side reactions (Shajari & Yahyaei, 2020).

Molecular Modelling and Computational Chemistry

In the field of computational chemistry, TAI has been studied for its conformational stability and vibrational infrared and Raman spectra. Theoretical calculations using ab initio MP2 and density functional B3LYP calculations provide insights into the conformations and vibrational wavenumbers of TAI, aiding in the understanding of its chemical properties and behavior in various reactions (Badawi et al., 2002).

Safety And Hazards

Trichloroacetyl isocyanate is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .

Relevant Papers For a more detailed analysis, you may want to look at the latest published documents for Trichloroacetyl isocyanate . This includes related hot topics, top authors, the most cited documents, and related journals .

properties

IUPAC Name

2,2,2-trichloroacetyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNOZCCBOFGDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(Cl)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062790
Record name Trichloroacetyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloroacetyl isocyanate

CAS RN

3019-71-4
Record name Trichloroacetyl isocyanate
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Record name Trichloroacetyl isocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl isocyanate, 2,2,2-trichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloroacetyl isocyanate
Source EPA DSSTox
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Record name Trichloroacetyl isocyanate
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Record name TRICHLOROACETYL ISOCYANATE
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Synthesis routes and methods

Procedure details

To a 500 ml three neck flask equipped with a reflux condenser, thermometer, 250 ml addition funnel, magnetic stirrer, and water bath was charged 43.9 grams (0.675 mole) sodium cyanate, 75 ml acetonitrile, and 125 ml toluene. To the addition funnel was added 123 grams (0.675 mole) trichloroacetyl chloride. The trichloroacetyl chloride was added under nitrogen atmosphere at a rate to maintain the reaction temperature between 30°-40° C. After the addition was complete (30 min) the water bath was replaced with an electric heating mantle and the mixture was maintained at 65°-70° C. for 1.5 hour and then cooled to room temperature with the water bath, giving a solution of trichloroacetyl isocyanate containing slurried sodium chloride.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloroacetyl isocyanate
Reactant of Route 2
Reactant of Route 2
Trichloroacetyl isocyanate
Reactant of Route 3
Reactant of Route 3
Trichloroacetyl isocyanate

Citations

For This Compound
1,520
Citations
M Chmielewski, Z Kałuza - Carbohydrate Research, 1987 - Elsevier
… In view of the present results, trichloroacetyl isocyanate seems to be the most suitable isocyanate that promotes cycloaddition, provides relative stability of cycloadducts, and offers a …
Number of citations: 33 www.sciencedirect.com
JC Martin, JL Chitwood, PG Gott - The Journal of Organic …, 1971 - ACS Publications
… Our studies show that trichloroacetyl isocyanate does react … Trichloroacetyl isocyanate and ethyl 2-methylpropenyl ether (… (Id and le) reacted with trichloroacetyl isocyanate in carbon tetra…
Number of citations: 2 pubs.acs.org
G Stokker - The Journal of Organic Chemistry, 1983 - ACS Publications
… We have thus demonstrated thesynthetic utility of trichloroacetyl isocyanate as an effective reagent in the preparation of 1,2-benzisoxazoles from salicylaldoximes. This procedure also …
Number of citations: 46 pubs.acs.org
AK Bose, PR Srinivasan - Tetrahedron, 1975 - Elsevier
Trichloroacetyl isocyanate (TAI) has been found to be a useful in situ derivatizing reagent for the 13 C NMR studies on alcohols, phenols and amines. The carbinol carbon of aliphatic …
Number of citations: 88 www.sciencedirect.com
A Dondoni, A Marra, A Massi - Angewandte Chemie, 2005 - Wiley Online Library
… acceptor is selectively derivatized by trichloroacetyl isocyanate, which is a powerful … sequence of the primary sugar alcohol 1 using trichloroacetyl isocyanate (2, TAI) as the hitherto …
Number of citations: 32 onlinelibrary.wiley.com
KJ Mackenzie - archive.urop.uci.edu
… The synthesis of trichloroacetyl isocyanate (TAI) developed in this project allows for 13C and 15N enrichment by using isotopically enriched reagents. Doubly-enriched TAI is not …
Number of citations: 0 archive.urop.uci.edu
HM Badawi, W Förner, BF Abu-Sharkh… - Molecular modeling …, 2002 - Springer
… [9] From energy optimizations and potential scans in the present study, trichloroacetyl isocyanate was predicted to exist predominantly in the cis–cis conformation with a small …
Number of citations: 7 link.springer.com
WJ Balfour, SG Fougère, D Klapstein… - Journal of molecular …, 1993 - Elsevier
The gas-phase infrared and liquid-phase Raman spectra of Rsingle bondCOsingle bondNCO, where R = CH 3 , CH 2 Cl, CHCl 2 and CCl 3 , have been recorded. For each molecule …
Number of citations: 15 www.sciencedirect.com
N Shajari, AR Kazemizadeh… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
… procedure has been reported for the synthesis of 1,3,4-oxadiazoles by multicomponent reaction of (N -isocyanimino)triphenylphosphorane in the presence of trichloroacetyl isocyanate, …
Number of citations: 20 journals.tubitak.gov.tr
Z Samek, M Buděšínský - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
The application possibilities of the in situ reactions of trichloroacetyl isocyanate (TAI method) to structural assignment of alcohols by means of 1 H NMR spectroscopy are critically …
Number of citations: 109 cccc.uochb.cas.cz

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